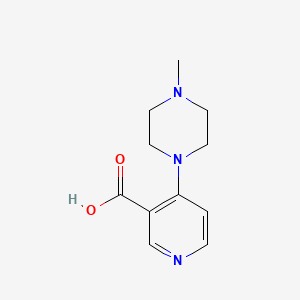

4-(4-Methylpiperazin-1-yl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIVVIAWDJSBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Methylpiperazin 1 Yl Nicotinic Acid and Its Analogs

Established Synthetic Routes to Substituted Nicotinic Acids (e.g., nucleophilic aromatic substitution on halonicotinic acids)

The primary and most well-established method for synthesizing substituted nicotinic acids, including those with piperazine (B1678402) moieties, is through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective for electron-deficient heteroaromatic systems like the pyridine (B92270) ring. The pyridine ring is inherently less reactive towards nucleophiles than its benzene (B151609) counterpart, but its reactivity is significantly enhanced by the presence of the ring nitrogen atom and electron-withdrawing groups.

In the context of nicotinic acid, the carboxylic acid group and the ring nitrogen work in concert to activate the pyridine core for nucleophilic attack, especially at the 2- and 4-positions. The general mechanism involves the attack of a nucleophile on a pyridine ring that bears a good leaving group, typically a halogen (F, Cl, Br, I).

The key steps of the SNAr mechanism are:

Nucleophilic Attack: A nucleophile, such as an amine, attacks the carbon atom bearing the leaving group. This step is often rate-determining and leads to the formation of a high-energy intermediate.

Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and is particularly stabilized by the electron-withdrawing ring nitrogen.

Elimination and Aromatization: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product. nih.gov

For the synthesis of piperazinyl nicotinic acids, a common starting material is a halonicotinic acid, such as 4-chloronicotinic acid. The reaction with a piperazine derivative proceeds via this SNAr pathway to yield the desired product. nih.gov

| Table 1: Overview of Nucleophilic Aromatic Substitution for Nicotinic Acid Derivatives | ||

|---|---|---|

| Component | Description | Example |

| Substrate | An electron-deficient pyridine ring with a good leaving group. | 4-Chloronicotinic acid |

| Nucleophile | An electron-rich species, typically a primary or secondary amine. | 1-Methylpiperazine (B117243) |

| Leaving Group | An atom or group that can depart with a pair of electrons. Halogens are common. | Chloride (Cl⁻) |

| Product | The resulting substituted nicotinic acid. | 4-(4-Methylpiperazin-1-yl)nicotinic acid |

Strategies for Selective Introduction of the 4-Methylpiperazin-1-yl Moiety to the Pyridine Core

Achieving regioselectivity is crucial in the synthesis of this compound. The selective introduction of the 1-methylpiperazine group at the C4 position of the nicotinic acid backbone is primarily governed by the choice of starting material. The most direct strategy involves using a nicotinic acid precursor that is already halogenated at the 4-position, such as 4-chloronicotinic acid or its ester.

1-Methylpiperazine is a secondary amine that acts as a potent nucleophile. The nitrogen atom at the 4-position is sterically unhindered and readily participates in the SNAr reaction. The reaction between 4-halonicotinic acid and 1-methylpiperazine is typically performed in a polar solvent and may require heat or a base to facilitate the reaction and neutralize the hydrogen halide byproduct. nih.gov

Alternative strategies for achieving 4-selectivity on the pyridine ring exist, such as the activation of the C-H bond at the 4-position. nih.gov However, for industrial-scale synthesis, the SNAr reaction on a pre-functionalized 4-halopyridine remains the most common and reliable method due to the availability of starting materials and the predictability of the reaction outcome. nih.gov

Advanced Synthetic Approaches and Catalytic Methods for Nicotinic Acid-Piperazine Conjugates

To improve the efficiency, yield, and environmental footprint of the synthesis of nicotinic acid-piperazine conjugates, advanced methodologies have been developed. A prominent example is the use of microwave-assisted organic synthesis (MAOS).

Microwave irradiation can dramatically accelerate the rate of chemical reactions compared to conventional heating methods. nih.govmdpi.com In the context of SNAr reactions, microwave energy efficiently heats the polar solvents and reactants, leading to a significant reduction in reaction times—often from hours to minutes. bohrium.comresearchgate.net This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. nih.gov The synthesis of various piperazinyl-heterocycle conjugates has been successfully demonstrated using microwave conditions, highlighting its applicability to the production of this compound. nih.govbohrium.com

In addition to microwave assistance, other advanced approaches include the use of palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-Goldberg reactions. nih.gov While more commonly used for N-arylpiperazine synthesis, these catalytic methods can be adapted for heteroaromatic systems and offer an alternative to traditional SNAr, particularly when the pyridine ring is not sufficiently activated for nucleophilic substitution.

Synthesis of Positional Isomers and Structural Analogs of this compound

The synthetic principles used to create this compound can be readily adapted to produce a wide range of positional isomers and structural analogs.

Positional Isomers: The synthesis of isomers such as 2-(4-methylpiperazin-1-yl)nicotinic acid and 6-(4-methylpiperazin-1-yl)nicotinic acid is achieved by starting with the corresponding halogenated nicotinic acid precursor. For example, reacting 2-chloronicotinic acid or 6-chloronicotinic acid with 1-methylpiperazine will yield the 2-substituted and 6-substituted isomers, respectively. nih.govbldpharm.comcymitquimica.com

Structural Analogs: A vast number of structural analogs can be generated by varying either the piperazine component or the nicotinic acid core.

Piperazine Moiety Variation: Instead of 1-methylpiperazine, other substituted piperazines can be used as nucleophiles. This allows for the introduction of different alkyl, aryl, or functional groups on the piperazine ring, leading to a library of diverse compounds. nih.govrsc.org

Nicotinic Acid Core Variation: Substituents can be introduced at other positions on the pyridine ring (e.g., methyl, hydroxyl, or amino groups) to explore structure-activity relationships. rsc.orgrsc.org For instance, 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid is a known analog where a phenyl group is present on the piperazine ring. nih.gov

The synthesis of these analogs generally follows the same SNAr or catalytic coupling pathways described previously, demonstrating the versatility of these chemical methods.

| Compound Name | Structure | Synthetic Precursors |

|---|---|---|

| This compound | 1-Methylpiperazine attached at C4 of nicotinic acid | 4-Chloronicotinic acid + 1-Methylpiperazine |

| 2-(4-Methylpiperazin-1-yl)nicotinic acid bldpharm.com | 1-Methylpiperazine attached at C2 of nicotinic acid | 2-Chloronicotinic acid + 1-Methylpiperazine |

| 6-(4-Methylpiperazin-1-yl)nicotinic acid cymitquimica.com | 1-Methylpiperazine attached at C6 of nicotinic acid | 6-Chloronicotinic acid + 1-Methylpiperazine |

| 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid nih.gov | 1-Methyl-3-phenylpiperazine attached at C2 of nicotinic acid | 2-Chloronicotinic acid + 1-Methyl-3-phenylpiperazine |

Computational Chemistry and Molecular Modeling Studies of 4 4 Methylpiperazin 1 Yl Nicotinic Acid

Ligand-Based and Structure-Based Drug Design Approaches for Nicotinic Acid-Piperazine Hybrids

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) is employed. youtube.com This method relies on the knowledge of molecules that are known to interact with the target, using their structural and electronic properties to build a model for designing new, potentially more potent compounds. youtube.com For nicotinic acid-piperazine hybrids, this would involve analyzing a set of known active compounds to identify common structural features, or pharmacophores, that are essential for biological activity.

Conversely, structure-based drug design (SBDD) is utilized when the 3D structure of the target protein or enzyme is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. This approach involves designing molecules that can fit geometrically and energetically into the binding site of the target. acs.org For a compound like 4-(4-methylpiperazin-1-yl)nicotinic acid, SBDD would be used to predict its binding orientation and affinity within a specific receptor's active site, guiding modifications to improve its interaction and efficacy. The piperazine (B1678402) ring, in particular, is a versatile scaffold in drug design, often used to optimize pharmacokinetic properties or to correctly position pharmacophoric groups for interaction with target macromolecules. nih.govmdpi.commdpi.com

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a key computational technique in structure-based drug design that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.govmdpi.com This simulation helps to forecast the binding affinity and mode of interaction between a ligand, such as this compound, and a macromolecular target. The process involves generating various conformations of the ligand and positioning them within the active site of the target protein. nih.gov

In studies of related nicotinic acid or piperazine derivatives, molecular docking has been successfully used to predict interactions with various biological targets. For instance, docking studies on novel nicotinic acid derivatives have identified key hydrogen bonds and hydrophobic interactions responsible for their biological activity. mdpi.comnih.gov Similarly, simulations with piperazine-containing hybrids have elucidated their binding modes in targets like the BcL2 protein and DNA. nih.govresearchgate.net The docking process typically utilizes software such as AutoDock Vina or the Glide module in the Schrödinger suite. nih.govmdpi.com The results are often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger predicted interaction. mdpi.com

| Compound/Derivative Class | Target Protein | Software/Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Nicotinic Acid Acylhydrazone (Compound 13) | Escherichia coli Nitroreductase | AutoDock Vina | -8.9 | LYS74, LYS14, GLU165, THR41, ARG121, ASN117 |

| 1,3,4-Oxadiazoline of Nicotinic Acid (Compound 25) | Escherichia coli Nitroreductase | AutoDock Vina | -9.0 | Not specified |

| Nicotinic Acid Derivative (4h) | COX-2 | MOE | Not specified | Not specified |

| Nicotinic Acid Derivative (5b) | COX-2 | MOE | Not specified | Not specified |

| Piperazine-Bergenin Hybrid (5a) | BcL2 | Not specified | Not specified | Not specified |

| Piperazine-Indole-Nicotinic Acid Hybrid | Trypanosoma brucei PFK | Schrödinger Glide | Not specified | ARG 203, ASP199 |

This table presents findings from molecular docking simulations on various nicotinic acid and piperazine derivatives, indicating their potential interactions with different biological targets. nih.govmdpi.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.netmdpi.com By identifying which molecular properties (descriptors) are critical for activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds. nih.gov These descriptors can be steric, electronic, hydrophobic, or topological in nature.

For classes of compounds like nicotinic acid and piperazine derivatives, QSAR studies have proven valuable. For example, 2D and 3D-QSAR models have been developed for aryl alkanol piperazine derivatives to understand their antidepressant activities, identifying key descriptors that influence their biological function. nih.govresearchgate.net Similarly, QSAR studies on nicotinic acid derivatives have helped to rationalize the structural requirements for inhibiting enzymes like dihydroorotate (B8406146) dehydrogenase. researchgate.net A statistically significant QSAR model, typically characterized by high correlation coefficients (r²) and cross-validated coefficients (q²), provides confidence in its predictive power for designing more potent analogs. nih.govresearchgate.netacs.org

Pharmacophore Generation and Virtual Screening Strategies for Analog Identification

Pharmacophore modeling is a central technique in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a response. pnas.orgresearchgate.netnih.gov

For nicotinic acid derivatives, pharmacophore models have been developed to understand their interaction with nicotinic acetylcholine (B1216132) receptors. pnas.orgresearchgate.net These models typically highlight the importance of a cationic center and a hydrogen bond acceptor. pnas.org Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.govnih.govmdpi.com Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. This allows for the rapid identification of novel and structurally diverse compounds that are likely to be active at the target of interest, thereby accelerating the drug discovery process. nih.govnih.gov This strategy is highly effective for finding new analogs of a lead compound like this compound.

Target Identification and Mechanistic Elucidation

Investigation of Molecular Targets and Pathways Modulated by Nicotinic Acid-Piperazine Scaffolds

The chemical architecture of 4-(4-methylpiperazin-1-yl)nicotinic acid, featuring a nicotinic acid core linked to a 4-methylpiperazine group, suggests that its molecular targets are likely to be related to those of its constituent parts. Nicotinic acid, a form of vitamin B3, is known to exert its pharmacological effects primarily through the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). nih.gov This receptor is involved in the regulation of lipid metabolism. nih.gov

The piperazine (B1678402) scaffold is considered a "privileged" structure in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.gov Compounds incorporating a piperazine ring linked to a pyridine (B92270) system, as seen in this compound, have been investigated for their interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Specifically, derivatives of N,N-disubstituted piperazines have shown selectivity for the α4β2* nAChR subtype over the α7* subtype. nih.gov Furthermore, other piperazine derivatives have been identified as modulators of the α7 nAChR, which is implicated in inflammatory processes. acs.org

Therefore, the primary molecular targets hypothesized for this compound and related nicotinic acid-piperazine scaffolds include:

GPR109A: Based on the nicotinic acid moiety.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Particularly the α4β2* and α7 subtypes, based on the piperazine-pyridine structure.

The pathways modulated by these targets are diverse. GPR109A activation is known to influence lipid-lowering pathways, while nAChRs are critical in neurotransmission and have been implicated in inflammatory signaling.

Development and Application of In Vitro Biochemical Assays for Target Engagement and Pathway Activity

To validate the interaction of this compound with its putative targets and to understand its effect on cellular pathways, a variety of in vitro biochemical assays are employed.

For the GPR109A target, assays would typically involve:

Receptor Binding Assays: Using radiolabeled nicotinic acid to determine the binding affinity of this compound to cells expressing GPR109A.

Second Messenger Assays: Measuring the downstream signaling effects of GPR109A activation, such as changes in intracellular cyclic AMP (cAMP) levels.

For nAChR targets, the following assays are standard:

Competitive Binding Assays: Utilizing radiolabeled ligands known to bind to specific nAChR subtypes (e.g., [³H]epibatidine for α4β2* or [¹²⁵I]α-bungarotoxin for α7) to assess the displacement by this compound in brain membrane preparations. nih.gov

Functional Assays: Employing techniques like two-electrode voltage clamp or patch-clamp electrophysiology on oocytes or cell lines expressing specific nAChR subtypes to measure ion flux upon application of the compound.

The table below summarizes key in vitro assays relevant to the investigation of this compound.

| Assay Type | Target | Principle |

| Radioligand Binding | GPR109A, nAChRs | Measures the ability of the compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of binding affinity (Ki). |

| cAMP Assay | GPR109A | Quantifies the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled GPR109A receptor, leading to a decrease in intracellular cAMP levels. |

| Electrophysiology | nAChRs | Measures the electrical current generated by ion flow through the nAChR channel upon ligand binding, providing information on agonist, antagonist, or modulator activity. |

| Calcium Imaging | nAChRs | Detects changes in intracellular calcium concentrations that occur upon the opening of calcium-permeable nAChR channels. |

Mechanistic Investigations of Observed Biological Activities at a Molecular Level

Understanding the precise molecular mechanism of this compound requires a deeper investigation into how it interacts with its targets to produce a biological response.

If acting on GPR109A, the mechanism would likely mirror that of nicotinic acid. Upon binding, it would induce a conformational change in the receptor, leading to the activation of an inhibitory G-protein (Gi). This activation inhibits adenylyl cyclase, reducing cAMP production and subsequently affecting downstream signaling pathways involved in lipid metabolism. nih.gov

Should this compound engage nAChRs, its mechanism could be as an agonist, antagonist, or allosteric modulator. As an agonist, it would bind to the receptor and stabilize the open conformation of the ion channel, leading to cation influx and neuronal depolarization. As a competitive antagonist, it would block the binding of the endogenous ligand, acetylcholine, preventing channel opening. As a positive or negative allosteric modulator, it would bind to a site distinct from the acetylcholine binding site to enhance or reduce the probability of channel opening in the presence of an agonist. For instance, some piperazine derivatives have been identified as silent agonists at the α7 nAChR, suggesting they can induce downstream signaling independent of ion current. acs.org

Design and Application of this compound as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. For this compound to be considered a valuable chemical probe, it would need to exhibit high potency and selectivity for a single molecular target.

Given that nicotinic acid-piperazine scaffolds can interact with both GPR109A and various nAChR subtypes, the initial application of this compound might be as a tool to explore the pharmacology of these related receptors. Its dual-scaffold nature could be systematically modified to develop more selective probes. For example, structural modifications to the piperazine ring or the nicotinic acid core could be made to enhance affinity and selectivity for either GPR109A or a specific nAChR subtype.

Once a highly selective analog is developed, it could be used to:

Investigate the physiological and pathological roles of its specific target in cell-based assays and in vivo models.

Help validate a particular protein as a potential drug target.

Serve as a starting point for the development of new therapeutic agents.

Currently, while the potential exists, further research is required to fully characterize the selectivity profile of this compound and to establish its utility as a specific chemical probe.

Structure Activity Relationship Sar Studies and Molecular Optimization

Systematic Design Principles for Modulating the Biological Activity Profile

The design of derivatives based on the 4-(piperazin-1-yl)nicotinic acid core often follows established principles of medicinal chemistry aimed at enhancing interactions with specific biological targets. For compounds targeting protein kinases, the primary goal is typically to occupy the ATP-binding site. The nicotinic acid moiety can serve as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, while the piperazine (B1678402) group and its substituents extend into other pockets to confer potency and selectivity. nih.gov

A common design strategy involves identifying a high-throughput screening (HTS) hit and then pursuing iterative optimization. nih.govnih.gov This process focuses on several key aspects:

Maximizing Target Affinity: Modifications are introduced to enhance binding interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, optimization of a piperazine amide HTS hit led to the discovery of several potent compounds. nih.gov

Improving Selectivity: Achieving selectivity against other related targets (e.g., other kinases) is a critical design principle to minimize off-target effects. Substituents are chosen to exploit unique features of the target's binding site that are not present in other proteins. nih.govnih.gov

Optimizing Physicochemical Properties: Systematic design also aims to improve drug-like properties. The piperazine core, with its two basic nitrogen atoms, can enhance aqueous solubility, a crucial factor for bioavailability. nih.gov Modifications are carefully chosen to balance potency with properties like permeability, metabolic stability, and toxicity. nih.gov

Impact of Substituent Modifications on Target Binding and Functional Efficacy

Modifications to both the piperazine and nicotinic acid moieties have a profound impact on the biological activity of this class of compounds. SAR exploration reveals that even minor changes can significantly alter target affinity and selectivity.

Modifications on the Piperazine Ring: The N-methyl group on the piperazine ring is a common starting point for modification. In many series, replacing this methyl group with larger or different functional groups can modulate activity. For example, in a series of muscarinic acetylcholine (B1216132) receptor (M1) antagonists, varying the N-alkyl substituent on the piperazine ring led to compounds with M1 antagonist IC50s ranging from 350 nM to over 10 µM. nih.gov In another study on inflammatory caspase inhibitors, various aryl substituents were placed on the piperazine ring of a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, resulting in potent, pan-selective inhibitors. The introduction of a 4-methylpiperazine substituent to the natural product berberine (B55584) resulted in a derivative with an excellent anticancer profile and a therapeutic index significantly better than the parent compound. nih.gov

The following table summarizes the impact of various substitutions on the activity of related piperazine-containing compounds.

| Compound Series | Scaffold Modification | Target | Observed Effect on Activity |

| Sulfonylpiperazine Analogs | Pyrazole substitution on the aromatic ring | nAChRs | Abolished activity nih.gov |

| Sulfonylpiperazine Analogs | Indazole substitution on the aromatic ring | nAChRs | Decreased potency on Hα3β4 subtype nih.gov |

| Piperazine Amides | Bromofuran ring on piperazine amide | JNK3 | Occupied ATP binding site, van der Waals contacts nih.gov |

| Berberine Derivatives | 4-methylpiperazine at position 9 | Cancer Cells | Excellent anticancer property, high therapeutic index nih.gov |

Exploration of Bioisosteric Replacements within the Nicotinic Acid and Piperazine Moieties

Bioisosteric replacement is a key strategy used to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding interactions. This involves substituting a functional group with another that has similar physical or chemical properties.

Piperazine Moiety: The piperazine ring is a versatile scaffold but can sometimes be associated with poor metabolic stability or off-target effects. enamine.netenamine.net Consequently, its replacement with bioisosteres is a common optimization tactic. More than 100 FDA-approved drugs contain this moiety, but analogues can advantageously alter pharmacokinetic properties. enamine.netenamine.net Spirodiamine analogues, for example, have been successfully used to replace the piperazine ring in the drug Olaparib, which beneficially affected its activity and reduced cytotoxicity. enamine.netenamine.net Other bioisosteres for piperazine include various bicyclic, spiro, and bridged diamines, which can constrain the conformation and improve target selectivity. enamine.netenamine.net

Nicotinic Acid Moiety: The carboxylic acid group of the nicotinic acid is often a key hydrogen bond donor and acceptor. However, it can also lead to rapid clearance or poor permeability. In a series of P2Y12 receptor antagonists based on 6-amino-nicotinic acids, a metabolically labile ethyl ester functionality was successfully replaced with 5-alkyl-oxazole bioisosteres. nih.gov Using shape and electrostatic similarity matching, researchers found that 5-methyl and 5-ethyl-oxazole groups retained the sub-micromolar potency of the parent esters while improving metabolic stability. nih.gov This work highlighted that a correctly positioned alkyl substituent and a strong hydrogen bond acceptor were the necessary structural motifs for binding, which the oxazole (B20620) ring could effectively mimic. nih.gov

Conformational Analysis and its Influence on SAR in Related Nicotinic Acid Derivatives

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. For derivatives of 4-(4-methylpiperazin-1-yl)nicotinic acid, the conformational flexibility of the piperazine ring and the rotational freedom around the bond connecting it to the nicotinic acid ring are key determinants of biological activity.

The piperazine ring typically adopts a low-energy chair conformation, but boat and twist-boat conformations are also possible. blumberginstitute.org The orientation of the N-substituents (axial or equatorial) is influenced by both the ring itself and the nature of the substituents. blumberginstitute.org These conformational preferences can be crucial for correctly positioning the functional groups within a receptor's binding pocket. For instance, in 2-substituted piperazines, the substituent often prefers an axial orientation. blumberginstitute.org

Pharmacophore modeling, which is informed by conformational analysis, can help define the ideal spatial arrangement of chemical features required for activity. A study on 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity used conformational analysis to propose a model of the bioactive conformation. nih.gov This led to the design of a pharmacophore model composed of 11 features that characterize the optimal binding of these ligands to their target receptor. nih.gov Such models are invaluable for interpreting SAR data and for the rational design of new, more potent analogues by ensuring that novel designs can adopt the required low-energy, bioactive conformation.

Preclinical Pharmacological Research in Vitro Studies

Receptor Binding and Allosteric Modulation Studies

The interaction of a compound with specific receptors is a primary determinant of its pharmacological effect. The structural components of 4-(4-Methylpiperazin-1-yl)nicotinic acid suggest potential interactions with several receptor families.

The nicotinic acid moiety is known to bind to the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is expressed in adipocytes and immune cells like monocytes and macrophages. nih.govcohlife.org This interaction is responsible for many of the anti-inflammatory and anti-atherogenic effects attributed to nicotinic acid. nih.gov Studies have shown that the activation of GPR109A in human monocytes can mediate anti-inflammatory responses. nih.gov

The piperazine (B1678402) component is a common feature in ligands for various receptors. For instance, the related compound 1-acetyl-4-methylpiperazine (B3021541) has been studied as a nicotinic agonist, potently inhibiting the binding of nicotine (B1678760) and α-bungarotoxin to nicotinic acetylcholine (B1216132) receptors (nAChRs) in rat brain and skeletal muscle membranes. nih.gov

Furthermore, the concept of allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) binding site to modulate receptor activity, is a key area of research for G protein-coupled receptors. nih.gov Allosteric modulators can offer greater selectivity and safety compared to traditional agonists or antagonists. mdpi.com While direct studies on this compound as an allosteric modulator are not available, its structure, combining known receptor-binding moieties, makes it a candidate for such investigations at various receptors, including muscarinic and nicotinic subtypes. nih.govnih.gov

Enzyme Inhibition Profiling and Specificity Assessment

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. The nicotinic acid and piperazine scaffolds are present in numerous compounds designed as enzyme inhibitors.

The nicotinic acid core structure has a known inhibitory profile against certain metabolic enzymes. In vitro studies demonstrate that at therapeutic concentrations, nicotinic acid can inhibit human Cytochrome P450 enzymes, specifically CYP2D6. nih.gov This inhibition occurs through the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov

Derivatives of nicotinic acid have been developed to target other enzymes with high specificity. For example, a novel nicotinic acid-based compound, designated 5c, was shown to be a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov This compound exhibited an IC₅₀ value of 0.068 μM for VEGFR-2 and demonstrated superior selectivity over other growth factor receptors. nih.gov Similarly, piperazine-containing derivatives of dehydroabietic acid have been evaluated as potential MEK inhibitors, another class of enzymes involved in cell signaling pathways. nih.gov

The table below summarizes key enzyme inhibition data for compounds related to this compound.

| Compound/Moiety | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| Nicotinic acid | Cytochrome P450 2D6 (CYP2D6) | Inhibits human CYP2D6 with a Ki of 3.8 +/- 0.3 mM. | nih.gov |

| Compound 5c (Nicotinic acid derivative) | VEGFR-2 | Potent inhibition with an IC50 value of 0.068 μM. | nih.gov |

| QC2 (Dehydroabietic acid-piperazine derivative) | MEK1 | Showed moderate inhibitory activity in a preliminary screening. | nih.gov |

Cell-Based Functional Assays for Investigating Cellular Responses and Pathway Efficacy

Cell-based assays are essential for understanding how a compound affects cellular functions and signaling pathways in a biologically relevant context.

Studies on nicotinic acid have utilized human monocyte cell lines (such as THP-1) and primary monocytes to investigate its anti-inflammatory effects. In these assays, nicotinic acid was found to significantly reduce the secretion of proinflammatory mediators, including TNF-α, interleukin-6 (IL-6), and monocyte chemoattrapctant protein-1 (MCP-1), in response to inflammatory stimuli. nih.gov Mechanistic studies revealed that these effects are mediated through the GPR109A receptor and involve the inhibition of the NF-κB signaling pathway. nih.gov Specifically, nicotinic acid preincubation led to a reduction in the phosphorylation of IKKβ and IκB-α and inhibited the nuclear accumulation of the p65 subunit of NF-κB. nih.gov

In the context of oncology, cell-based functional assays are used to determine a compound's cytotoxic and apoptotic potential. A novel nicotinic acid derivative (compound 5c) was assessed against a panel of 60 human cancer cell lines. nih.gov It showed potent cytotoxicity against HCT-15 (colon) and PC-3 (prostate) cancer cells. nih.gov Further investigation in cell-based assays demonstrated that this compound reduced the levels of total and phosphorylated VEGFR-2 and induced apoptosis, which was confirmed by a significant 4.3-fold increase in caspase-3 levels. nih.gov

Exploration of Diverse Biological Activities in Relevant In Vitro Models

The structural motifs within this compound suggest a potential for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, as supported by extensive research on related derivatives.

Anticancer Activity

Numerous studies have highlighted the potential of nicotinic acid and piperazine derivatives as anticancer agents. A nicotinic acid-based compound (5c) exhibited higher cytotoxic potential against HCT-15 colon cancer cells than the established drug sorafenib. nih.gov Piperazine derivatives have also shown significant promise. For example, 4-acyl-2-substituted piperazine urea (B33335) derivatives displayed selective cytotoxic activity against MCF7 breast cancer cells compared to normal breast cells. unimi.it Another piperazine derivative, CB01, was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC₅₀ values below 50 nM, inducing apoptosis through the intrinsic mitochondrial signaling pathway. researchgate.net

The table below presents in vitro anticancer activity for several nicotinic acid and piperazine derivatives.

| Compound Class/Example | Cancer Cell Line(s) | Assay Type | Key Finding (IC50) | Reference |

|---|---|---|---|---|

| Compound 5c (Nicotinic acid derivative) | HCT-15 (Colon), PC-3 (Prostate) | Cytotoxicity Assay | Exhibited higher cytotoxic potential than doxorubicin (B1662922) against HCT-15 and PC-3 lines. | nih.gov |

| Compound 10g (Dehydroabietic acid-piperazine derivative) | HepG2 (Liver) | Cytotoxicity Assay | 0.51 ± 0.09 µM | nih.gov |

| CB01 (Piperazine derivative) | U87 (Glioblastoma), HeLa (Cervix) | Cytotoxicity Assay | < 50 nM | researchgate.net |

| Piperazine Urea Derivatives | MCF7 (Breast) | Cytotoxicity Assay | Showed high selective activity against MCF7 cells over normal MCF 10A cells. | unimi.it |

Anti-inflammatory Activity

The anti-inflammatory properties of nicotinic acid are well-documented and are primarily mediated through the GPR109A receptor. nih.govcohlife.org In vitro studies using human monocytes have shown that nicotinic acid significantly reduces the secretion of key pro-inflammatory cytokines like TNF-α and IL-6. nih.gov A meta-analysis of interventional studies further supports that niacin treatment is associated with significant reductions in the inflammatory markers C-reactive protein (CRP) and TNF-α. springermedizin.de Separately, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. nih.gov

Antimicrobial Activity

Nicotinic acid itself does not have proven direct antibacterial effects, but it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus. mdpi.com However, its derivatives have been widely explored as antimicrobial agents. nih.gov Synthetic derivatives, such as acylhydrazones and 1,3,4-oxadiazoles derived from nicotinic acid hydrazide, have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain N-acylhydrazones of nicotinic acid were effective against Pseudomonas aeruginosa with MIC values as low as 0.195 µg/mL. nih.gov Piperazine is also a key component in some antibacterial agents. A novel pleuromutilin (B8085454) derivative containing a piperazine moiety showed excellent in vitro bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The table below summarizes the in vitro antimicrobial activity of various nicotinic acid derivatives.

| Compound Class | Bacterial Strain | Key Finding (MIC) | Reference |

|---|---|---|---|

| Nicotinic acid acylhydrazones (Compound 3e) | Pseudomonas aeruginosa | 0.195 µg/mL | nih.gov |

| Nicotinic acid acylhydrazones (Compound 17) | Gram-positive bacteria | 7.81–62.5 µg/mL | mdpi.com |

| N-acetyl-1,3,4-oxadiazolines (Compound 25) | Gram-positive bacteria | 7.81–62.5 µg/mL | mdpi.com |

| N-nicotinoyl-norfloxacin esters | E. coli | 0.19 - 0.37 µg/mL | researchgate.net |

Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are indispensable techniques for assessing the purity of 4-(4-Methylpiperazin-1-yl)nicotinic acid and for separating it from potential isomers.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. The purity would be determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area detected by a UV detector, typically set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance.

LC-MS/MS would provide a more sensitive and specific analysis. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. It is particularly useful for quantifying the compound in complex matrices and for identifying impurities, even at trace levels.

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the structural elucidation of this compound.

¹H NMR spectroscopy would provide information on the number and environment of protons. The spectrum would be expected to show distinct signals for the protons on the pyridine ring, the piperazine (B1678402) ring, and the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the nicotinic acid core.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, the carbons of the piperazine ring, and the N-methyl carbon.

Infrared (IR) spectroscopy would identify the functional groups present. Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations from the pyridine ring, and C-N stretching vibrations of the piperazine moiety.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Protons | Predicted Chemical Shift (ppm) |

| Pyridine H | 7.0 - 8.5 |

| Piperazine CH₂ | 2.5 - 3.5 |

| N-Methyl CH₃ | ~2.3 |

| Carboxylic Acid OH | >10 (broad) |

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for identifying impurities. Using an electrospray ionization (ESI) source, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode, with an m/z value corresponding to its molecular weight plus the mass of a proton.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₁H₁₅N₃O₂).

Tandem mass spectrometry (MS/MS) would involve isolating the parent ion and subjecting it to fragmentation. The resulting fragmentation pattern would provide structural information, confirming the connectivity of the piperazine ring to the nicotinic acid backbone. This technique is also invaluable for impurity profiling, as the fragmentation patterns of unknown peaks can help in their identification.

Table 3: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| Ionization Mode | ESI Positive |

| Observed Ion [M+H]⁺ | m/z 222.12 |

Crystallographic Analysis for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. To perform this analysis, a suitable single crystal of this compound would need to be grown.

If successful, the crystallographic analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would reveal the geometry of the pyridine and piperazine rings and the spatial arrangement of the substituents. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which govern the solid-state properties of the compound. To date, no public record of a crystal structure determination for this specific compound has been found.

Future Research Directions and Therapeutic Potential of 4 4 Methylpiperazin 1 Yl Nicotinic Acid

The unique hybrid structure of 4-(4-Methylpiperazin-1-yl)nicotinic acid, which combines the pharmacologically significant nicotinic acid and piperazine (B1678402) moieties, presents a compelling scaffold for future drug discovery and development. The convergence of these two well-established pharmacophores offers opportunities for novel therapeutic applications and optimization through modern drug design strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methylpiperazin-1-yl)nicotinic acid, and how can intermediates be optimized for yield?

- Methodology : The compound can be synthesized via condensation reactions using arylpiperazine derivatives and nicotinic acid precursors. For example, PPAA (propylphosphonic anhydride) in DMF with Et₃N facilitates coupling of 4-methylpiperazine to nicotinic acid derivatives under mild conditions . Optimizing stoichiometry (e.g., molar ratios of arylpiperazine to nicotinic acid) and reaction time (e.g., reflux for 2–6 hours) improves yields. Intermediate purification via column chromatography or recrystallization ensures high purity.

Q. How should researchers validate the structural integrity of synthesized this compound?

- Methodology : Use a combination of spectral techniques:

- ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.3–3.5 ppm) and aromatic nicotinic acid protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Look for the molecular ion peak matching the molecular weight (e.g., 221.27 g/mol for the free base) .

- HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as piperazine derivatives may release irritant vapors .

- Waste Disposal : Neutralize acidic byproducts before segregating organic waste for licensed disposal .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Test solubility and degradation in buffers (pH 3–9) via UV-Vis spectroscopy. Piperazine rings are stable in neutral pH but may hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., >150°C) .

Advanced Research Questions

Q. What strategies can resolve contradictions in receptor-binding data for this compound derivatives?

- Methodology :

- Radioligand Assays : Repeat competition binding assays (e.g., 5-HT₁A with [³H]-8-OH-DPAT) using standardized membrane preparations to minimize variability .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess outliers. Cross-validate with functional assays (e.g., cAMP inhibition) .

Q. How can computational modeling predict the interaction of this compound with neurological targets (e.g., D3 receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to D3 receptor crystal structures (PDB: 3PBL). Focus on piperazine-aryl interactions in the orthosteric pocket .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in analogues?

- Methodology :

- Analog Library : Synthesize derivatives with substituents at the 4-position of the piperazine ring (e.g., -Cl, -OCH₃) .

- Biological Screening : Test affinity across receptor panels (e.g., 5-HT₁A, D2, α₁-adrenergic) using high-throughput SPR (surface plasmon resonance) .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

- Methodology :

- Solvent Selection : Replace DMF with Cyrene™ (a biodegradable solvent) for coupling reactions .

- Catalyst Optimization : Use immobilized PPAA on silica to reduce waste and enable catalyst recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.